tert-Butyl 4-sulfamoylpiperazine-1-carboxylate
Description
tert-Butyl 4-sulfamoylpiperazine-1-carboxylate is a piperazine-derived compound featuring a sulfamoyl (-SO₂NH₂) substituent at the 4-position of the piperazine ring and a tert-butoxycarbonyl (Boc) protecting group. This compound is of significant interest in medicinal and synthetic chemistry due to the versatility of the sulfamoyl group, which is known to enhance bioactivity, particularly in enzyme inhibition (e.g., carbonic anhydrases) and receptor targeting . The Boc group serves as a temporary protecting group for amines, enabling selective functionalization during multi-step syntheses.
Properties
IUPAC Name |
tert-butyl 4-sulfamoylpiperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O4S/c1-9(2,3)16-8(13)11-4-6-12(7-5-11)17(10,14)15/h4-7H2,1-3H3,(H2,10,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITCNSJCDIXSYGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)S(=O)(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40705502 | |
| Record name | tert-Butyl 4-sulfamoylpiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40705502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
610799-03-6 | |
| Record name | tert-Butyl 4-sulfamoylpiperazine-1-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40705502 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | tert-butyl 4-sulfamoylpiperazine-1-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
The synthesis of tert-Butyl 4-sulfamoylpiperazine-1-carboxylate typically involves the protection of the piperazine ring with a tert-butyl group, followed by the introduction of the sulfamoyl group. One common method involves the reaction of piperazine with tert-butyl chloroformate to form tert-butyl piperazine-1-carboxylate. This intermediate is then reacted with sulfamoyl chloride to yield the final product .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow processes to ensure high yield and purity of the final product.
Chemical Reactions Analysis
tert-Butyl 4-sulfamoylpiperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfamoyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl 4-sulfamoylpiperazine-1-carboxylate has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including neurological disorders and infectious diseases.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of tert-Butyl 4-sulfamoylpiperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Key Observations :
- Sulfonamide vs.
- Diazoacetyl Substituent : The diazo group in introduces photoreactivity, enabling photolytic C–H insertion reactions, a feature absent in the sulfamoyl compound .
- Aminoethyl Sulfonyl: The -SO₂(CH₂)₂NH₂ group () combines sulfonamide and amine functionalities, offering dual reactivity for conjugation or salt formation .
Table 2: Property Comparison of Selected Derivatives
Key Observations :
- Stability : Boc-protected derivatives generally exhibit good stability, but substituents like diazoacetyl () require light-sensitive handling .
- Bioactivity : Sulfamoyl groups are associated with enzyme inhibition (e.g., carbonic anhydrases), while triazole-containing analogs () may target kinases or microbial proteins .
Biological Activity
tert-Butyl 4-sulfamoylpiperazine-1-carboxylate is a chemical compound classified as a piperazine derivative. Its structure includes a tert-butyl group, a sulfamoyl group, and a piperazine ring. This compound has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. This property is particularly significant in the development of new therapeutic agents aimed at treating infections caused by resistant bacterial strains. The compound's mechanism of action typically involves the inhibition of specific bacterial enzymes or pathways, although detailed molecular targets remain under investigation.
Anticancer Potential
The compound has also been studied for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through various pathways, potentially involving the modulation of signaling cascades associated with cell survival and proliferation. Further research is needed to elucidate the specific mechanisms and to evaluate its efficacy in clinical settings.
Neurological Disorders
Ongoing research is exploring the potential of this compound as a therapeutic agent for neurological disorders. Its ability to cross the blood-brain barrier and interact with neurotransmitter systems makes it a candidate for treating conditions such as anxiety and depression .
The biological activity of this compound is attributed to its interaction with various molecular targets, including enzymes and receptors. It may inhibit or activate these targets, leading to diverse biological effects. For instance, it has shown potential in modulating serotonin receptors, which could explain its effects on mood regulation and anxiety .
Case Studies
Recent studies have highlighted the effectiveness of this compound in various experimental models:
- Antimicrobial Activity : In vitro tests demonstrated significant inhibition of bacterial growth at low concentrations, suggesting its potential as an effective antimicrobial agent.
- Anticancer Studies : In cell line assays, this compound exhibited cytotoxic effects against several cancer types, including breast and lung cancer cells.
- Neuropharmacological Effects : Behavioral tests in animal models indicated anxiolytic and antidepressant-like effects, supporting its further investigation as a treatment for mood disorders .
Data Table
| Property | Value/Description |
|---|---|
| Chemical Name | This compound |
| CAS Number | 610799-03-6 |
| Molecular Weight | 246.34 g/mol |
| Antimicrobial Activity | Effective against multiple bacterial strains |
| Anticancer Activity | Induces apoptosis in cancer cell lines |
| Neurological Effects | Anxiolytic and antidepressant-like properties |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
